molecular formula C16H24N2O3 B5859682 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5859682
M. Wt: 292.37 g/mol
InChI Key: IIBIRIRAOHTLSP-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features both an ethylphenoxy group and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide.

    Reduction: 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]ethylamine.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
  • 2-(4-chlorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
  • 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide

Uniqueness

2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct biological effects compared to its analogs.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-2-14-3-5-15(6-4-14)21-13-16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIRIRAOHTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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